![molecular formula C30H42N6O6 B12565841 1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione CAS No. 196499-20-4](/img/structure/B12565841.png)
1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione is a complex organic compound with a molecular formula of C₃₀H₄₂N₆O₆. This compound is part of the triazinane family, which is known for its unique structural properties and diverse applications in various fields such as polymer chemistry, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione typically involves the cyclotrimerization of isocyanates. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the triazinane ring. The process may involve the use of solvents such as xylene or dichloromethane to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually purified through crystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce ureas or carbamates.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:
Polymer Chemistry: Used as a crosslinking agent in the synthesis of high-performance polymers.
Materials Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines or alcohols to form stable urea or carbamate linkages. This reactivity is harnessed in various applications, including polymer crosslinking and the formation of stable coatings and adhesives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione:
Uniqueness
1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione is unique due to its combination of isocyanate groups and the triazinane ring structure. This combination imparts high reactivity and versatility, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
196499-20-4 |
|---|---|
Molekularformel |
C30H42N6O6 |
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
1,3,5-tris[[4-(isocyanatomethyl)cyclohexyl]methyl]-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C30H42N6O6/c37-19-31-13-22-1-7-25(8-2-22)16-34-28(40)35(17-26-9-3-23(4-10-26)14-32-20-38)30(42)36(29(34)41)18-27-11-5-24(6-12-27)15-33-21-39/h22-27H,1-18H2 |
InChI-Schlüssel |
WZPUVVWAEWTNIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN=C=O)CN2C(=O)N(C(=O)N(C2=O)CC3CCC(CC3)CN=C=O)CC4CCC(CC4)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]-](/img/structure/B12565759.png)
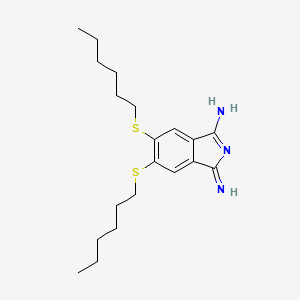
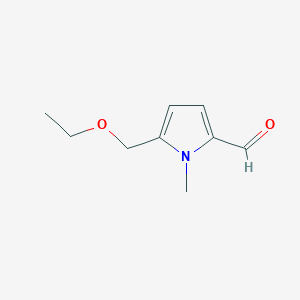
![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)

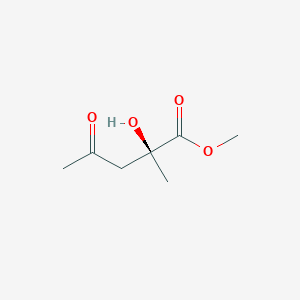
![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
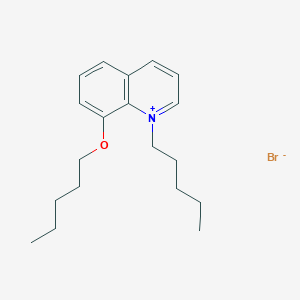
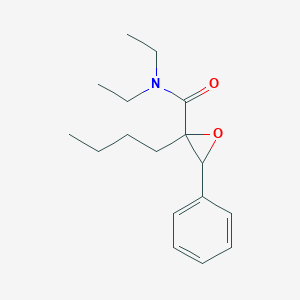
![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)
